
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine
Descripción general
Descripción
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a chloro group and an oxolan-2-ylmethyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Oxopropylation and Nucleophilic Reactions : Choi et al. (1997) explored the oxopropylation of dihalopyridazinones and studied the reaction of similar compounds with nucleophiles, providing insights into the chemical behavior of pyridazinone derivatives (Choi et al., 1997).
Amination Reactions : Garlapati et al. (2012) synthesized and utilized halo-cyclopropyl-quinazolinone derivatives for amination reactions with various amines, offering a perspective on the versatility of these compounds in creating new chemical entities (Garlapati et al., 2012).
Synthesis of Analgesic Agents : Aggarwal et al. (2020) reported the synthesis of pyrazoles as potential analgesic agents, highlighting the medicinal chemistry applications of pyridazinone derivatives (Aggarwal et al., 2020).
Biological and Medicinal Applications
Cytotoxic Agents in Cancer Research : Mamta et al. (2019) described the synthesis of triazolopyridazines and evaluated their cytotoxic activities against various cancer cell lines, showcasing the potential of these compounds in oncology research (Mamta et al., 2019).
HIV Type 1 Reverse Transcriptase Inhibitors : Heinisch et al. (1996) prepared benzodiazepinone derivatives structurally related to nevirapine, indicating the relevance of such compounds in antiviral research (Heinisch et al., 1996).
Electrophilic Amination of Amino Acids : A study by Hannachi et al. (2004) on the electrophilic amination of amino acids with N-Boc-oxaziridines, including derivatives of pyridazinone, highlights the utility of these compounds in amino acid modification (Hannachi et al., 2004).
Propiedades
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWVJQIDOTSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






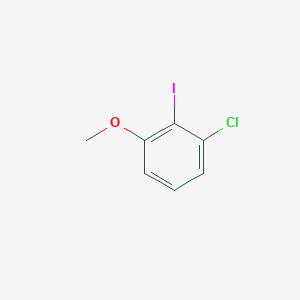



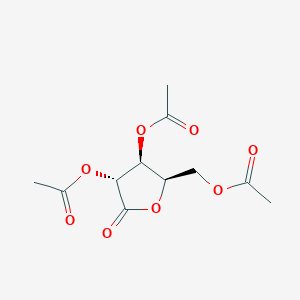
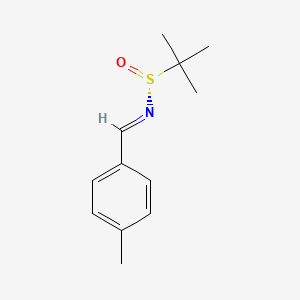

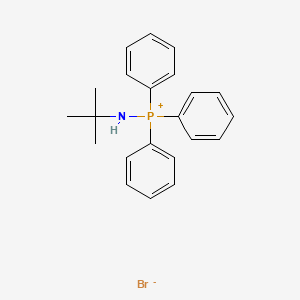
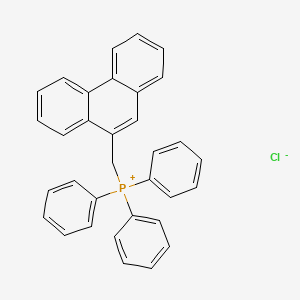
![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)
